Product packaging for Linoleoyl-L-carnitine chloride(Cat. No.:)

Linoleoyl-L-carnitine chloride

Katalognummer: B3026240
Molekulargewicht: 460.1 g/mol
InChI-Schlüssel: XMVSGEUGKSYTLE-JVQMZHOZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Linoleoyl-L-carnitine is a naturally occurring long-chain acylcarnitine. Hepatic levels of linoleoyl-L-carnitine are increased following high-dose (200 mg/kg) administration of isoniazid in mice.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H46ClNO4 B3026240 Linoleoyl-L-carnitine chloride

Eigenschaften

IUPAC Name

[(2R)-3-carboxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl]-trimethylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4;/h9-10,12-13,23H,5-8,11,14-22H2,1-4H3;1H/b10-9-,13-12-;/t23-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVSGEUGKSYTLE-JVQMZHOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H46ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of Linoleoyl-L-carnitine Chloride in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleoyl-L-carnitine chloride, a member of the long-chain acylcarnitine family, is a critical intermediate in cellular energy metabolism. As an ester of L-carnitine and linoleic acid, its primary role is intrinsically linked to the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, the site of β-oxidation. This process is fundamental for the generation of ATP from lipid stores, particularly in tissues with high energy demands such as skeletal and cardiac muscle. This technical guide provides an in-depth exploration of the role of this compound in fatty acid metabolism, detailing its mechanism of action, relevant signaling pathways, and the experimental methodologies used to elucidate its function. While direct quantitative data for this compound is limited in publicly available literature, this guide extrapolates from the well-established functions of L-carnitine and other long-chain acylcarnitines to provide a comprehensive overview for research and drug development professionals.

Core Mechanism: The Carnitine Shuttle and β-Oxidation

The central role of this compound in fatty acid metabolism is as a carrier molecule within the carnitine shuttle system. This multi-step process is essential for the translocation of long-chain fatty acids across the impermeable inner mitochondrial membrane.

1. Activation of Fatty Acids: Before entering the metabolic pathway, linoleic acid, a long-chain fatty acid, is activated in the cytoplasm by acyl-CoA synthetase, forming linoleoyl-CoA.

2. Formation of Linoleoyl-L-carnitine: At the outer mitochondrial membrane, the enzyme Carnitine Palmitoyltransferase 1 (CPT1) catalyzes the transesterification of the linoleoyl group from linoleoyl-CoA to L-carnitine, forming Linoleoyl-L-carnitine. This is the rate-limiting step in fatty acid oxidation.

3. Translocation across the Inner Mitochondrial Membrane: Linoleoyl-L-carnitine is then transported across the inner mitochondrial membrane into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT).

4. Reformation of Linoleoyl-CoA and β-Oxidation: Once inside the matrix, Carnitine Palmitoyltransferase 2 (CPT2), located on the inner mitochondrial membrane, reverses the process, transferring the linoleoyl group back to coenzyme A to reform linoleoyl-CoA. The liberated L-carnitine is transported back to the cytoplasm by CACT to continue the cycle. The regenerated linoleoyl-CoA is now available for β-oxidation.

5. β-Oxidation Spiral: Linoleoyl-CoA undergoes a series of four enzymatic reactions—oxidation, hydration, oxidation, and thiolysis—collectively known as β-oxidation. Each cycle shortens the fatty acyl chain by two carbons, producing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH. Acetyl-CoA then enters the citric acid cycle (TCA cycle) for further oxidation and ATP production, while FADH₂ and NADH donate their electrons to the electron transport chain.

Signaling Pathways and Regulation

The metabolism of fatty acids, and thus the role of Linoleoyl-L-carnitine, is tightly regulated by various signaling pathways that respond to the cell's energy status.

Regulation of CPT1 Activity

CPT1, the gateway for fatty acid entry into the mitochondria, is a key regulatory point. Its activity is allosterically inhibited by malonyl-CoA, the first committed intermediate in fatty acid synthesis.[1][2] This ensures that when fatty acid synthesis is active (e.g., in a well-fed state), fatty acid oxidation is inhibited, preventing a futile cycle. Hormonal signals also play a role; for instance, glucagon (B607659) promotes fatty acid oxidation by reducing malonyl-CoA levels, while insulin (B600854) has the opposite effect.[3]

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism.[4][5][6]

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism like the liver, heart, and skeletal muscle, PPARα is activated by fatty acids and their derivatives. Upon activation, it upregulates the expression of genes encoding for CPT1, CPT2, and various enzymes of the β-oxidation pathway.[4][5][6] It is plausible that Linoleoyl-L-carnitine, or linoleic acid itself, can directly or indirectly activate PPARα, thereby promoting its own oxidation.

  • PPARγ: While more commonly associated with adipogenesis, PPARγ also influences lipid metabolism.

The interplay between these signaling molecules ensures a coordinated regulation of fatty acid uptake, oxidation, and storage according to the metabolic needs of the cell.

Quantitative Data Summary

Table 1: Effect of L-carnitine and Acylcarnitine Supplementation on Fatty Acid Oxidation and Related Enzyme Activity

ParameterTreatmentModel SystemObserved EffectReference(s)
Fatty Acid Oxidation Rate L-carnitineHealthy AdultsSignificant increase in long-chain fatty acid oxidation[7]
L-carnitineHuman Colon Cancer CellsIncreased fatty acid uptake and oxidation[8]
CPT1 Activity Acetyl-L-carnitineAged Rat Heart MitochondriaRestored age-related decline in CPT1 activity[9]
L-carnitineLPS-stimulated Fibroblast-like SynoviocytesUpregulation of CPT1 activity[10]
CPT2 Activity Bezafibrate (PPAR agonist)CPT2-deficient MyoblastsIncreased residual CPT2 activity[11]
Mitochondrial Respiration (Oxygen Consumption) L-carnitineIsolated Rat Liver MitochondriaIncreased ADP-induced mitochondrial respiration[12]
L-carnitineIsolated Rat Cardiac MitochondriaAttenuated palmitoyl-CoA-induced mitochondrial membrane depolarization[13]

Table 2: Effect of L-carnitine on Gene Expression of Fatty Acid Metabolism Enzymes

GeneTreatmentModel SystemObserved EffectReference(s)
CPT1A L-carnitineH₂O₂-treated Human HepatocytesAttenuated H₂O₂-induced decrease in CPT1A expression[3][14]
PPARα agonistRat Hepatoma CellsUpregulation of CPT1A expression[5]
CPT2 PPARδ agonistCPT2-deficient MyoblastsIncreased CPT2 mRNA levels[11]
Acyl-CoA Oxidase (ACOX) L-carnitineH₂O₂-treated Human HepatocytesAttenuated H₂O₂-induced decrease in ACOX expression[3][14]
PPARα L-carnitineH₂O₂-treated Human HepatocytesAttenuated H₂O₂-induced decrease in PPARα expression[3][14]

Experimental Protocols

To investigate the precise role and effects of this compound on fatty acid metabolism, a variety of in vitro and in vivo experimental approaches can be employed. The following are detailed methodologies for key experiments.

Measurement of Fatty Acid Oxidation Rate

This protocol determines the rate at which cells can oxidize fatty acids, providing a direct measure of the impact of this compound on this pathway.

  • Principle: Cells are incubated with a radiolabeled fatty acid substrate (e.g., [¹⁴C]palmitate). The rate of β-oxidation is determined by measuring the amount of radiolabeled acid-soluble metabolites (acetyl-CoA and TCA cycle intermediates) produced.

  • Materials:

    • Cell culture medium

    • This compound

    • [1-¹⁴C]palmitic acid

    • Bovine serum albumin (BSA), fatty acid-free

    • Perchloric acid (PCA)

    • Scintillation cocktail and counter

  • Procedure:

    • Cell Culture: Plate cells (e.g., hepatocytes, myoblasts) in multi-well plates and grow to confluence.

    • Preparation of Radiolabeled Substrate: Prepare a solution of [¹⁴C]palmitate complexed to BSA in serum-free medium.

    • Treatment: Pre-incubate cells with varying concentrations of this compound or vehicle control for a specified duration.

    • Oxidation Assay:

      • Remove the pre-incubation medium and add the [¹⁴C]palmitate-BSA medium.

      • Incubate for 1-2 hours at 37°C.

      • Stop the reaction by adding ice-cold PCA.

      • Centrifuge the plates to pellet the precipitated protein.

    • Quantification:

      • Transfer the supernatant (containing acid-soluble metabolites) to a scintillation vial.

      • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

      • Determine the protein concentration in the cell pellet for normalization.

    • Data Analysis: Calculate the rate of fatty acid oxidation as nanomoles of [¹⁴C]palmitate converted to acid-soluble metabolites per milligram of protein per hour.

CPT1 Activity Assay

This assay measures the activity of the rate-limiting enzyme in fatty acid oxidation.

  • Principle: The activity of CPT1 is determined by measuring the rate of formation of radiolabeled acylcarnitine from L-[³H]carnitine and a fatty acyl-CoA substrate.

  • Materials:

    • Isolated mitochondria or cell lysates

    • This compound (as a potential modulator)

    • L-[methyl-³H]carnitine

    • Palmitoyl-CoA (or other long-chain acyl-CoA)

    • Bovine serum albumin (BSA)

    • Reaction buffer (e.g., HEPES, KCl, EDTA)

    • Butanol

    • Scintillation cocktail and counter

  • Procedure:

    • Sample Preparation: Isolate mitochondria from tissues or cells, or prepare cell lysates.

    • Reaction Mixture: Prepare a reaction mixture containing reaction buffer, BSA, and palmitoyl-CoA.

    • Treatment: Add varying concentrations of this compound or vehicle control to the reaction mixture.

    • Initiation of Reaction: Start the reaction by adding L-[³H]carnitine and the mitochondrial/lysate sample.

    • Incubation: Incubate at 37°C for a defined period (e.g., 5-10 minutes).

    • Termination and Extraction: Stop the reaction by adding perchloric acid. Extract the radiolabeled palmitoylcarnitine (B157527) into a butanol phase.

    • Quantification:

      • Transfer an aliquot of the butanol phase to a scintillation vial.

      • Evaporate the butanol and add scintillation cocktail.

      • Measure the radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate CPT1 activity as nanomoles of palmitoylcarnitine formed per minute per milligram of protein.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This method is used to quantify the expression levels of genes involved in fatty acid metabolism in response to treatment with this compound.

  • Principle: The mRNA from treated cells is reverse-transcribed into cDNA, which is then used as a template for PCR with gene-specific primers. The amount of amplified DNA is quantified in real-time using a fluorescent dye.

  • Materials:

    • Cells treated with this compound

    • RNA extraction kit

    • Reverse transcription kit

    • qPCR master mix (containing SYBR Green or a probe)

    • Gene-specific primers for target genes (e.g., CPT1A, CPT2, PPARA, ACOX1) and a housekeeping gene (e.g., GAPDH, ACTB)

    • Real-time PCR instrument

  • Procedure:

    • Cell Treatment and RNA Extraction: Treat cells with this compound. Extract total RNA using a commercial kit.

    • Reverse Transcription: Synthesize cDNA from the extracted RNA.

    • qPCR:

      • Set up qPCR reactions containing cDNA, qPCR master mix, and gene-specific primers.

      • Run the reactions in a real-time PCR instrument.

    • Data Analysis:

      • Determine the cycle threshold (Ct) values for each gene.

      • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

      • Calculate the fold change in gene expression relative to a control group using the 2-ΔΔCt method.

Visualizations

Signaling Pathways and Experimental Workflows

fatty_acid_metabolism_pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_outer_membrane Outer Mitochondrial Membrane cluster_intermembrane_space Intermembrane Space cluster_inner_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Linoleic Acid Linoleic Acid Linoleoyl-CoA Linoleoyl-CoA Linoleic Acid->Linoleoyl-CoA Acyl-CoA Synthetase CPT1 CPT1 Linoleoyl-CoA->CPT1 L-Carnitine_cyto L-Carnitine L-Carnitine_cyto->CPT1 Malonyl-CoA Malonyl-CoA Malonyl-CoA->CPT1 Inhibits Linoleoyl-L-carnitine_ims Linoleoyl-L-carnitine CPT1->Linoleoyl-L-carnitine_ims Forms CACT CACT Linoleoyl-L-carnitine_ims->CACT CACT->L-Carnitine_cyto Recycles Linoleoyl-CoA_matrix Linoleoyl-CoA CACT->Linoleoyl-CoA_matrix Transports & Converts with CPT2 CPT2 CPT2 beta_Oxidation β-Oxidation Linoleoyl-CoA_matrix->beta_Oxidation L-Carnitine_matrix L-Carnitine Acetyl-CoA Acetyl-CoA beta_Oxidation->Acetyl-CoA TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP

Caption: The Carnitine Shuttle Pathway for Linoleoyl-L-carnitine.

experimental_workflow_fao start Cell Culture (e.g., Hepatocytes) treatment Treatment with This compound start->treatment incubation Incubation with [14C]palmitate treatment->incubation stop_reaction Stop Reaction & Precipitate Protein incubation->stop_reaction quantify Quantify Radioactivity in Supernatant stop_reaction->quantify analyze Data Analysis: Calculate FAO Rate quantify->analyze

Caption: Experimental Workflow for Fatty Acid Oxidation Assay.

ppar_signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Linoleic_Acid Linoleic Acid PPARa_inactive PPARα (inactive) Linoleic_Acid->PPARa_inactive Activates PPARa_active PPARα (active) PPARa_inactive->PPARa_active RXR_inactive RXR (inactive) RXR_active RXR (active) RXR_inactive->RXR_active PPRE PPRE PPARa_active->PPRE Bind to RXR_active->PPRE Bind to Target_Genes Target Genes (CPT1, CPT2, ACOX1) PPRE->Target_Genes Regulates Transcription Increased Transcription Target_Genes->Transcription

Caption: PPARα Signaling Pathway in Fatty Acid Metabolism.

Conclusion

This compound is a pivotal molecule in fatty acid metabolism, serving as the crucial transport form of linoleic acid for its entry into the mitochondria for β-oxidation. Its formation, transport, and reconversion are tightly regulated steps that are integrated with the overall energy status of the cell through signaling pathways involving key molecules like malonyl-CoA and PPARs. While direct experimental evidence specifically detailing the quantitative effects of this compound is an area for future research, the extensive knowledge of L-carnitine and other long-chain acylcarnitines provides a robust framework for understanding its function. The experimental protocols outlined in this guide offer a clear path for researchers to further elucidate the specific roles and therapeutic potential of this compound in metabolic health and disease.

References

The Double-Edged Sword: A Technical Guide to the Biological Functions of Long-Chain Acylcarnitines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain acylcarnitines (LCACs) are essential intermediates in cellular energy metabolism, primarily known for their role in transporting long-chain fatty acids into the mitochondria for β-oxidation. Linoleoyl-L-carnitine, an ester of linoleic acid and L-carnitine, is a key member of this class. While indispensable for energy production, emerging evidence has cast a new light on LCACs, revealing them as potent signaling molecules with significant and diverse biological activities. An accumulation of these metabolites is increasingly linked to pathological conditions such as cardiovascular diseases, insulin (B600854) resistance, and inflammation. This technical guide provides an in-depth exploration of the core biological functions of LCACs like Linoleoyl-L-carnitine, with a focus on their molecular mechanisms, associated pathologies, and the experimental methodologies used to investigate them.

Core Biological Functions

Mitochondrial Fatty Acid Transport and Energy Metabolism

The canonical function of LCACs is to facilitate the entry of long-chain fatty acids into the mitochondrial matrix, a critical step in cellular energy production. Free long-chain fatty acids are first activated to their acyl-CoA esters in the cytoplasm. These acyl-CoAs are then converted to acylcarnitines by the enzyme Carnitine Palmitoyltransferase 1 (CPT1) located on the outer mitochondrial membrane. The resulting LCAC, such as linoleoyl-L-carnitine, is then transported across the inner mitochondrial membrane by the Carnitine-Acylcarnitine Translocase (CACT). Once inside the mitochondrial matrix, Carnitine Palmitoyltransferase 2 (CPT2) converts the acylcarnitine back to acyl-CoA, which can then enter the β-oxidation pathway to generate acetyl-CoA, NADH, and FADH2 for ATP production.

Fatty_Acid_Transport cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_omm Outer Mitochondrial Membrane cluster_ims cluster_imm Inner Mitochondrial Membrane cluster_matrix LCFA Long-Chain Fatty Acid LC-Acyl-CoA Long-Chain Acyl-CoA LCFA->LC-Acyl-CoA Acyl-CoA Synthetase CPT1 CPT1 LC-Acyl-CoA->CPT1 LCAC_IMS Linoleoyl-L-carnitine CPT1->LCAC_IMS L-carnitine CACT CACT LCAC_IMS->CACT LC-Acyl-CoA_matrix Long-Chain Acyl-CoA CACT->LC-Acyl-CoA_matrix CPT2, CoA CPT2 CPT2 Beta-Oxidation β-Oxidation LC-Acyl-CoA_matrix->Beta-Oxidation

Caption: Carnitine shuttle for long-chain fatty acid transport into the mitochondria.

Pathophysiological Roles of Long-Chain Acylcarnitines

Elevated levels of LCACs are observed in various pathological states and are increasingly recognized as active players in disease progression rather than just biomarkers.

Inflammation

LCACs have been shown to activate pro-inflammatory signaling pathways. Studies have demonstrated that long-chain acylcarnitines can induce the expression of cyclooxygenase-2 (COX-2) and stimulate the production and secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in a dose- and chain length-dependent manner. This inflammatory response is often mediated through the activation of key signaling cascades, including the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways, which are components of the Mitogen-Activated Protein Kinase (MAPK) signaling family. Some evidence suggests that these effects can be mediated in a MyD88-dependent manner, an

An In-Depth Technical Guide to the Potential Neuroprotective Properties of Linoleoyl-L-carnitine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the neuroprotective properties of Linoleoyl-L-carnitine chloride is currently limited in publicly available scientific literature. This guide synthesizes information from studies on L-carnitine and its acetylated form, Acetyl-L-carnitine, to extrapolate the potential mechanisms and neuroprotective effects of this compound. The presented data and protocols are based on these related compounds and should serve as a foundation for future research specifically on this compound.

Introduction

This compound is a long-chain acylcarnitine, an ester of L-carnitine and linoleic acid. L-carnitine and its derivatives are essential for cellular energy metabolism, primarily by facilitating the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation and ATP production. Given the critical role of mitochondrial function in neuronal health, there is a strong rationale for investigating the neuroprotective potential of acylcarnitines. Neurological disorders are often associated with mitochondrial dysfunction, oxidative stress, and inflammation, all of which are pathways potentially modulated by L-carnitine and its esters. This document explores the hypothesized neuroprotective properties of this compound based on the established effects of its parent compound, L-carnitine.

Core Neuroprotective Mechanisms

The neuroprotective effects of L-carnitine and its derivatives are believed to be multifactorial, primarily revolving around the enhancement of mitochondrial function, reduction of oxidative stress, and modulation of inflammatory and apoptotic pathways.

Enhancement of Mitochondrial Function

L-carnitine is indispensable for the transport of long-chain fatty acids into the mitochondria. This process is crucial for generating ATP, the primary energy currency of the cell. In the context of neuroprotection, maintaining mitochondrial bioenergetics is vital for neuronal survival and function. Studies on L-carnitine have demonstrated its ability to improve mitochondrial metabolism, which can be critical in protecting neurons from various insults.

Reduction of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key contributor to neuronal damage in many neurodegenerative diseases. L-carnitine has been shown to possess antioxidant properties, protecting cells from oxidative damage. It may achieve this by preventing the formation of ROS and reducing cellular damage.

Modulation of Inflammation and Apoptosis

Neuroinflammation is a common feature of neurodegenerative diseases. L-carnitine supplementation has been shown to reduce inflammatory markers in various experimental models. Furthermore, L-carnitine can inhibit apoptosis (programmed cell death) by modulating key signaling pathways and reducing the expression of pro-apoptotic proteins.

Quantitative Data on the Neuroprotective Effects of L-Carnitine

The following tables summarize quantitative data from in vitro and in vivo studies on L-carnitine, providing insights into the potential efficacy of this compound.

Table 1: In Vitro Neuroprotective Effects of L-Carnitine

ParameterCell TypeInsultL-Carnitine ConcentrationOutcomeReference
Cell Viability Rat Primary Cortical NeuronsOxygen-Glucose Deprivation (OGD)100 µMSignificant increase in cell viability
SH-SY5Y NeuroblastomaGlyceraldehyde (GA)3 mMSignificant protection against GA-induced decrease in cell viability
Cytotoxicity (LDH Leakage) Rat Primary Cortical NeuronsOGD100 µMSignificant decrease in LDH leakage
Apoptosis (TUNEL Assay) Rat Primary Cortical NeuronsOGD100 µMDose-dependent decrease in TUNEL-positive cells
Rat Forebrain Primary CulturesMPP+Not specifiedSignificantly reduced MPP+-induced apoptosis

Table 2: Effects of L-Carnitine on Oxidative Stress Markers

ParameterModel SystemInsultL-Carnitine Concentration/DoseOutcomeReference
Reactive Oxygen Species (ROS) Rat Primary Cortical NeuronsOGD10 µM and 100 µMSignificant decrease in ROS formation

Linoleoyl-L-carnitine as a potential biomarker for metabolic disorders.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic disorders, including obesity, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease, represent a growing global health crisis. The identification of sensitive and specific biomarkers is crucial for early diagnosis, patient stratification, and the development of novel therapeutic interventions. Linoleoyl-L-carnitine, an acylcarnitine ester of linoleic acid, has emerged as a potential biomarker reflecting alterations in fatty acid metabolism and mitochondrial function, both of which are central to the pathophysiology of metabolic diseases. This technical guide provides a comprehensive overview of the role of linoleoyl-L-carnitine as a potential biomarker, including quantitative data, detailed experimental protocols, and an exploration of associated signaling pathways.

The Role of Linoleoyl-L-Carnitine in Metabolism

L-carnitine and its acyl esters are essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation and energy production.[1] Linoleic acid is an essential omega-6 polyunsaturated fatty acid, and its metabolism is intricately linked to inflammatory and metabolic signaling pathways. The formation of linoleoyl-L-carnitine is catalyzed by carnitine acyltransferases. Alterations in the levels of linoleoyl-L-carnitine can therefore reflect an imbalance between fatty acid availability and mitochondrial oxidative capacity, a hallmark of metabolic disorders.

Quantitative Data on Acylcarnitines in Metabolic Disorders

While specific quantitative data for linoleoyl-L-carnitine is not always reported individually in studies, the broader class of long-chain acylcarnitines, which includes linoleoyl-L-carnitine, is frequently found to be altered in metabolic diseases. The following tables summarize representative findings on long-chain acylcarnitine levels in various metabolic disorders. It is important to note that these values can vary depending on the specific study population, analytical methods, and sample type.

Table 1: Myocardial Carnitine Levels in Chronic Heart Failure

AnalyteControl Group (nmol/g wet tissue)Chronic Heart Failure Patients (nmol/g wet tissue)p-value
Free Carnitine769 ± 267412 ± 142< 0.01
Long-Chain Acylcarnitine317 ± 72532 ± 169< 0.01
Total Carnitine1315 ± 3771321 ± 170Not Significant

Data adapted from a study on myocardial biopsy specimens, indicating a significant increase in long-chain acylcarnitines in the heart tissue of patients with chronic heart failure.[2][3]

Table 2: Effects of L-Carnitine Supplementation on Lipid Profile in Type 2 Diabetes

ParameterL-Carnitine Group (Change from Baseline)Placebo Group (Change from Baseline)p-value
Total Cholesterol (mg/dL)-8.1 ± 15.2-1.3 ± 14.90.031
LDL-C (mg/dL)-5.8 ± 10.4-1.1 ± 9.80.045
Triglycerides (mg/dL)-21.4 ± 26.0-4.0 ± 22.10.018
HDL-C (mg/dL)+1.0 ± 2.5-0.1 ± 2.30.14

This table summarizes the effects of L-carnitine supplementation on lipid profiles in adults with type 2 diabetes, suggesting a potential therapeutic role for L-carnitine in managing diabetic dyslipidemia.[4]

Table 3: L-Carnitine Supplementation in Non-Alcoholic Fatty Liver Disease (NAFLD)

OutcomeL-Carnitine SupplementationPlacebo/Controlp-value
Alanine Aminotransferase (ALT) (IU/L)Significant ReductionNo Significant Change<0.0001
Aspartate Aminotransferase (AST) (IU/L)Significant ReductionNo Significant Change=0.0005
Triglycerides (mg/dL)Significant ReductionNo Significant Change<0.05
Homeostatic Model Assessment for Insulin (B600854) Resistance (HOMA-IR)Significant ReductionNo Significant Change<0.001

This table highlights the beneficial effects of L-carnitine supplementation on liver enzymes, triglycerides, and insulin resistance in patients with NAFLD.[5][6][7][8]

Experimental Protocols

The accurate quantification of linoleoyl-L-carnitine is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the analysis of acylcarnitines in complex biological matrices.

Protocol 1: Quantification of Linoleoyl-L-Carnitine in Human Plasma by LC-MS/MS

1. Sample Preparation: [9][10][11]

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing a deuterated internal standard for linoleoyl-L-carnitine (e.g., Linoleoyl-d4-L-carnitine).

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis: [12][13][14]

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
    • Mobile Phase A: 0.1% formic acid in water.
    • Mobile Phase B: 0.1% formic acid in acetonitrile.
    • Gradient: A linear gradient from 5% to 95% mobile phase B over 10-15 minutes is commonly employed to separate the acylcarnitines.
    • Flow Rate: 0.3-0.5 mL/min.
    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).
    • Detection Mode: Multiple Reaction Monitoring (MRM).
    • MRM Transitions:

    • Linoleoyl-L-carnitine: The precursor ion (Q1) is m/z 424.4 and a common product ion (Q3) is m/z 85.1 (corresponding to the carnitine backbone fragment).

    • Internal Standard (Linoleoyl-d4-L-carnitine): The precursor ion (Q1) is m/z 428.4 and the product ion (Q3) is m/z 85.1.

      • Optimization: Collision energy and other MS parameters should be optimized for maximum sensitivity for each analyte.

3. Data Analysis:

  • Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of linoleoyl-L-carnitine.

Signaling Pathways and Logical Relationships

Linoleoyl-L-carnitine is not merely a metabolic intermediate but is also implicated in cellular signaling. Its levels can influence pathways that regulate lipid metabolism, inflammation, and insulin sensitivity.

Fatty Acid Transport and β-Oxidation Workflow

The fundamental role of the carnitine shuttle is to transport long-chain fatty acids into the mitochondria for energy production. An imbalance in this process is a key feature of metabolic disorders.

Fatty_Acid_Transport cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_outer_mem Outer Mitochondrial Membrane cluster_inner_mem Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid AcylCoA Acyl-CoA LCFA->AcylCoA ACSL Linoleoyl_Carnitine_cyto Linoleoyl-L-Carnitine AcylCoA->Linoleoyl_Carnitine_cyto CPT1 LC L-Carnitine CPT1 CPT1 LC->CPT1 CACT CACT Linoleoyl_Carnitine_cyto->CACT Linoleoyl_Carnitine_mito Linoleoyl-L-Carnitine CACT->Linoleoyl_Carnitine_mito CPT2 CPT2 AcylCoA_mito Acyl-CoA Linoleoyl_Carnitine_mito->AcylCoA_mito CPT2 Beta_Oxidation β-Oxidation AcylCoA_mito->Beta_Oxidation ATP ATP Beta_Oxidation->ATP

Caption: Workflow of fatty acid transport via the carnitine shuttle.

Linoleoyl-L-Carnitine and PPAR Signaling

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that are master regulators of lipid and glucose metabolism. L-carnitine and its esters can modulate PPAR activity, thereby influencing the expression of genes involved in fatty acid oxidation.[15][16]

PPAR_Signaling Linoleoyl_Carnitine Increased Linoleoyl-L-Carnitine PPARa PPARα Linoleoyl_Carnitine->PPARa Activates PPRE PPRE (Promoter Region) PPARa->PPRE Binds to RXR RXR RXR->PPRE Binds to Target_Genes Target Gene Expression PPRE->Target_Genes Regulates CPT1_exp CPT1 Target_Genes->CPT1_exp ACOX1_exp ACOX1 Target_Genes->ACOX1_exp FAO Increased Fatty Acid Oxidation CPT1_exp->FAO ACOX1_exp->FAO Lipid_Accumulation Decreased Lipid Accumulation FAO->Lipid_Accumulation

Caption: Linoleoyl-L-Carnitine's potential influence on PPARα signaling.

Linoleoyl-L-Carnitine and Inflammatory Pathways

Chronic low-grade inflammation is a key feature of metabolic disorders. Altered levels of acylcarnitines, including linoleoyl-L-carnitine, may contribute to or be a marker of this inflammatory state. L-carnitine has been shown to have anti-inflammatory effects, potentially through the modulation of NF-κB signaling.[17]

Inflammatory_Pathway Metabolic_Stress Metabolic Stress (e.g., high FFAs) Linoleoyl_Carnitine Altered Linoleoyl-L-Carnitine Metabolic_Stress->Linoleoyl_Carnitine NFkB NF-κB Linoleoyl_Carnitine->NFkB May modulate Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Induces Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: Potential interplay between linoleoyl-L-carnitine and inflammatory signaling.

Conclusion

Linoleoyl-L-carnitine holds promise as a biomarker for metabolic disorders, reflecting the intricate relationship between fatty acid metabolism, mitochondrial function, and cellular signaling. While more research is needed to establish definitive concentration ranges for specific diseases, the available data on long-chain acylcarnitines strongly suggest their involvement in the pathophysiology of these conditions. The standardized LC-MS/MS methods described in this guide provide a robust platform for the accurate quantification of linoleoyl-L-carnitine in clinical and research settings. Further investigation into the precise role of linoleoyl-L-carnitine in signaling pathways will be crucial for a deeper understanding of its biomarker potential and for the development of targeted therapeutic strategies for metabolic diseases.

References

Methodological & Application

Application Note: Sample Preparation for the Extraction of Linoleoyl-L-carnitine from Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linoleoyl-L-carnitine is a long-chain acylcarnitine, an ester of carnitine and linoleic acid. Acylcarnitines are crucial intermediates in the metabolism of fatty acids and amino acids, facilitating their transport into the mitochondrial matrix for β-oxidation and energy production. The quantitative analysis of specific acylcarnitines like Linoleoyl-L-carnitine in tissue samples is vital for studying fatty acid oxidation disorders, mitochondrial dysfunction, and metabolic diseases such as diabetes.

Extracting these analytes from complex tissue matrices presents a significant challenge. An effective sample preparation protocol is essential to remove interfering substances like proteins and phospholipids, concentrate the analyte of interest, and ensure high recovery and reproducibility for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed protocols for the extraction of Linoleoyl-L-carnitine from tissue, focusing on homogenization, protein precipitation, and optional solid-phase extraction (SPE) for sample cleanup.

Overview of Extraction Strategies

A robust workflow for tissue extraction of acylcarnitines involves several key steps:

  • Tissue Disruption and Homogenization: This is the critical first step to break down the tissue structure and release intracellular metabolites. Techniques range from mechanical methods like bead beating or rotor-stator homogenization to manual grinding of frozen tissue. Performing this step at low temperatures and in an organic solvent is crucial to quench metabolic activity and prevent degradation.

  • Protein Precipitation (PPT): Tissues have high protein content that can interfere with LC-MS analysis. PPT using a cold, water-miscible organic solvent, such as acetonitrile (B52724) or methanol (B129727), is a common and efficient method to remove the majority of proteins. Acetonitrile is often favored as it tends to generate larger protein precipitates that are easier to separate by centrifugation.

  • Solid-Phase Extraction (SPE): For cleaner samples and enhanced sensitivity, an SPE step can be incorporated after protein precipitation. Mixed-mode or cation-exchange cartridges are effective for selectively retaining and concentrating polar analytes like acylcarnitines while removing salts and other interferences.

  • Derivatization (Optional): To improve chromatographic separation and ionization efficiency in mass spectrometry, acylcarnitines can be derivatized to their butyl esters. This is particularly useful for discriminating between isobaric species. However, many modern hydrophilic interaction liquid chromatography (HILIC) methods can quantify carnitines without derivatization.

Experimental Protocols

Protocol 1: Tissue Homogenization and Protein Precipitation

This protocol describes a widely used method for extracting acylcarnitines from tissue using organic solvent precipitation. It is suitable for a variety of tissue types.

Materials:

  • Frozen tissue sample (-80°C)

  • Internal Standards (IS): e.g., [²H₃]C₁₆-acylcarnitine

  • Extraction Solvent: Acetonitrile/Methanol (80:20, v/v), pre-chilled to -20°C

  • Reconstitution Solvent: Acetonitrile/Water (50:50, v/v)

  • Equipment: Analytical balance, bead beater homogenizer (e.g., FastPrep), ceramic beads, refrigerated centrifuge, solvent evaporator (e.g., nitrogen stream), vortex mixer.

Procedure:

  • Weighing: Tare a pre-chilled 2 mL tube containing ceramic beads. Weigh approximately 30-50 mg of frozen tissue quickly to prevent thawing. Record the exact weight.

  • Homogenization: Immediately add 1 mL of ice-cold 80% acetonitrile containing the internal standard to the tube.

  • Disruption: Homogenize the tissue using a bead beater (e.g., 4.5 m/s for 60 seconds). Ensure the sample remains cold to minimize enzymatic activity.

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 13,000 - 20,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new clean tube, being cautious not to disturb the pellet.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100-200 µL of reconstitution solvent (e.g., 50% acetonitrile/water). Vortex thoroughly to ensure all analytes are dissolved.

  • Final Centrifugation: Centrifuge the reconstituted sample one last time (13,000 x g for 5 minutes at 4°C) to remove any remaining particulates.

  • Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol can be used following Protocol 1 (after step 6) for cleaner samples, which is particularly useful for complex tissues or when higher sensitivity is required.

Materials:

  • Supernatant from Protocol 1, Step 6

  • SPE Cartridges: Mixed-mode, reversed-phase/strong cation-exchange (e.g., Oasis MCX)

  • SPE Conditioning Solvent: Methanol

  • SPE Equilibration Solvent: Water

  • SPE Wash Solvent: Methanol

  • SPE Elution Solvent: 5% Ammonium Hydroxide in Methanol

  • Equipment: SPE vacuum manifold, solvent evaporator.

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of water.

In vitro assays to study the effects of Linoleoyl-L-carnitine on cell cultures.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: In Vitro Effects of Linoleoyl-L-carnitine

Introduction

Linoleoyl-L-carnitine is a long-chain acylcarnitine, an ester of L-carnitine and linoleic acid. L-carnitine and its acyl esters are essential for cellular energy metabolism, primarily by facilitating the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation. This process is critical in tissues with high energy demands, such as skeletal and cardiac muscle. Studying the in vitro effects of Linoleoyl-L-carnitine can elucidate its impact on cell viability, apoptosis, lipid metabolism, and mitochondrial function. These application notes provide detailed protocols for a suite of assays designed to characterize the cellular responses to Linoleoyl-L-carnitine treatment.

Mechanism of Action: The Carnitine Shuttle

Linoleoyl-L-carnitine is a key intermediate in the transport of linoleic acid across the inner mitochondrial membrane. This process, known as the carnitine shuttle, involves several enzymes and transporters. Understanding this pathway is fundamental to interpreting the metabolic effects of exogenous Linoleoyl-L-carnitine administration in cell cultures.

G cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_ims cluster_matrix Mitochondrial Matrix FA_CoA Linoleoyl-CoA CPT1 CPT I FA_CoA->CPT1 LC L-Carnitine LC->CPT1 LLC_IMS Linoleoyl-L-carnitine CPT1->LLC_IMS OMM Outer Mitochondrial Membrane IMS Intermembrane Space IMM Inner Mitochondrial Membrane CACT CACT LLC_IMS->CACT CACT->LC LLC_matrix Linoleoyl-L-carnitine CACT->LLC_matrix CPT2 CPT II LLC_matrix->CPT2 LC_matrix L-Carnitine CPT2->LC_matrix FA_CoA_matrix Linoleoyl-CoA CPT2->FA_CoA_matrix LC_matrix->CACT Antiport BetaOx β-Oxidation FA_CoA_matrix->BetaOx

Caption: The Carnitine Shuttle mechanism for long-chain fatty acid transport into mitochondria.

Cell Viability and Cytotoxicity Assays

Application Note

Assessing the effect of Linoleoyl-L-carnitine on cell viability is a crucial first step. Tetrazolium reduction assays like MTT and XTT measure the metabolic activity of cells, which is generally proportional to the number of viable cells. These assays can determine if Linoleoyl-L-carnitine exhibits cytotoxic effects or impacts cell proliferation. For instance, studies have shown that L-carnitine can selectively inhibit cancer cell growth.

MTT Assay Protocol

The MTT assay is a colorimetric method based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.

Materials:

  • 96-well tissue culture plates

  • Linoleoyl-L-carnitine stock solution

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of Linoleoyl-L-carnitine in complete medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

Troubleshooting & Optimization

How to improve the stability of Linoleoyl-L-carnitine chloride in solution?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on improving the stability of Linoleoyl-L-carnitine chloride in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The primary cause of instability for this compound in aqueous solutions is the hydrolysis of the ester bond linking the linoleoyl group to the L-carnitine backbone. This reaction is significantly influenced by the pH of the solution.

Q2: How does pH affect the stability of this compound in solution?

A2: Based on stability studies of the parent molecule, L-carnitine, and general principles of ester chemistry, this compound is expected to be most stable in neutral to slightly acidic conditions (pH 3-7).[1][2][3][4] Both strongly acidic and, particularly, basic conditions can catalyze the hydrolysis of the ester linkage, leading to the degradation of the molecule.[1][2][3][4]

Q3: What are the expected degradation products of this compound in solution?

A3: The expected degradation products from the hydrolysis of this compound are L-carnitine and linoleic acid.

Q4: How should I store stock solutions of this compound?

A4: For optimal stability, stock solutions should be prepared in a suitable organic solvent such as ethanol (B145695), DMSO, or DMF.[5][6] If aqueous solutions are necessary, they should be prepared fresh and used immediately. For short-term storage of aqueous solutions, it is advisable to keep them at low temperatures (2-8°C) and buffered to a slightly acidic pH. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize degradation from repeated freeze-thaw cycles.[7]

Q5: Is this compound sensitive to light or oxidation?

A5: While forced degradation studies on L-carnitine showed it to be relatively stable against photolysis and oxidation, the linoleoyl group in this compound contains two double bonds, which could be susceptible to oxidation.[1][2][3] Therefore, it is good practice to protect solutions from light and to use degassed solvents to minimize oxidative degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in solution.Prepare fresh solutions for each experiment. If using stored solutions, validate their integrity before use. Control the pH of your experimental buffer to be within the optimal range (pH 3-7).
Appearance of unexpected peaks in chromatography Presence of degradation products (L-carnitine and linoleic acid).Confirm the identity of the unexpected peaks by running standards of the potential degradation products. Adjust solution preparation and storage protocols to minimize degradation.
Loss of biological activity Hydrolysis of the ester bond, leading to inactive degradation products.Ensure the stability of the compound under your specific experimental conditions. Consider performing a time-course experiment to determine the rate of degradation in your system.

Experimental Protocols

Protocol for Preparation of a Stabilized Aqueous Solution of this compound

  • Solvent Selection: Whenever possible, prepare stock solutions in anhydrous ethanol, DMSO, or DMF.[5][6]

  • Buffer Preparation: If an aqueous solution is required, use a buffer system that maintains a pH between 3 and 7. A phosphate (B84403) buffer is a suitable choice.[1][2][3]

  • Dissolution:

    • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

    • Weigh the required amount of the compound in a sterile, dry container.

    • If preparing an aqueous solution, first dissolve the compound in a small amount of a co-solvent like ethanol before adding the aqueous buffer to the desired final concentration. This can improve solubility and reduce the risk of localized high pH that can occur during dissolution.

  • Storage:

    • For immediate use, keep the solution on ice.

    • For short-term storage (up to 24 hours), store at 2-8°C.

    • For long-term storage, aliquot the solution into single-use vials and store at -20°C or -80°C.[7] Avoid repeated freeze-thaw cycles.

  • Handling:

    • Protect the solution from light by using amber vials or by covering the container with aluminum foil.

    • To minimize oxidation, consider using deoxygenated solvents and purging the headspace of the storage vial with an inert gas like nitrogen or argon.

Data Presentation

Table 1: Summary of Factors Affecting L-carnitine Stability in Solution (as a proxy for this compound)

Condition Effect on Stability Recommendation Reference
Acidic pH (<3) Significant degradationAvoid prolonged exposure to strongly acidic conditions.[1][2][3]
Neutral to Slightly Acidic pH (3-7) Relatively stableMaintain pH in this range for optimal stability.[1][2][3][4]
Basic pH (>7) Drastic degradationAvoid basic conditions.[1][2][3][4]
Elevated Temperature Increased degradation rateStore solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term).[4]
Light Exposure Minimal degradation reported for L-carnitine, but potential for oxidation of the linoleoyl group.Protect solutions from light.[1][2][3]
Oxidative Stress Minimal degradation reported for L-carnitine, but potential for oxidation of the linoleoyl group.Use deoxygenated solvents and store under an inert atmosphere.[1][2][3]

Mandatory Visualization

cluster_degradation Hydrolytic Degradation Pathway Linoleoyl-L-carnitine_chloride This compound Degradation_Products Degradation Products Linoleoyl-L-carnitine_chloride->Degradation_Products  Hydrolysis (catalyzed by H+ or OH-) L_carnitine L-carnitine Degradation_Products->L_carnitine Linoleic_acid Linoleic Acid Degradation_Products->Linoleic_acid

Caption: Presumed hydrolytic degradation pathway of this compound.

cluster_workflow Experimental Workflow for Stability Assessment start Prepare Linoleoyl-L-carnitine chloride solution stress Subject to Stress Conditions (e.g., varying pH, temp, light) start->stress sampling Collect Samples at Different Time Points stress->sampling analysis Analyze by HPLC or LC-MS sampling->analysis quantify Quantify Remaining This compound analysis->quantify identify Identify Degradation Products analysis->identify data Determine Degradation Rate and Pathway quantify->data identify->data

References

Common sources of error in the quantification of plasma acylcarnitines.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of error in the quantification of plasma acylcarnitines. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-analytical factors that can affect the accuracy of plasma acylcarnitine quantification?

A1: Several pre-analytical factors can significantly impact the accuracy of plasma acylcarnitine measurements. These include the choice of anticoagulant, sample handling, and the physiological state of the subject. For instance, concentrations of long-chain acylcarnitines can be up to five times higher in EDTA whole blood or dried blood spots compared to serum or anticoagulated plasma. It is also crucial to consider the subject's fasting state, as a recent meal can alter acylcarnitine profiles. Physical activity has also been shown to significantly alter the concentrations of amino acids and short-chain acylcarnitines.

Q2: How does sample storage temperature and duration affect acylcarnitine stability?

A2: Sample stability is critical for reliable quantification. Acylcarnitines are stable in dried blood spots for at least 330 days when stored at -18°C. However, at room temperature, acylcarnitines can hydrolyze to free carnitine, with the rate of decay being logarithmic and dependent on the acyl chain length; short-chain acylcarnitines hydrolyze more rapidly than long-chain ones. This hydrolysis can lead to a decrease in specific acylcarnitine concentrations and a corresponding increase in free carnitine levels over time.

Troubleshooting Guides

Issue 1: Inaccurate quantification due to isobaric and isomeric interferences.

Q: My acylcarnitine quantification by tandem mass spectrometry (MS/MS) is showing unexpected or inconsistent results. Could isomeric or isobaric compounds be interfering with the analysis?

A: Yes, this is a significant source of error in acylcarnitine analysis, particularly when using flow-injection tandem mass spectrometry without chromatographic separation. Isobaric and isomeric acylcarnitines have the same mass-to-charge ratio and cannot be distinguished by MS/MS alone, leading to potential overestimation of certain species and inaccurate results.

Troubleshooting Workflow:

cluster_0 Troubleshooting Isobaric/Isomeric Interference start Inconsistent Acylcarnitine Quantification check_method Is the method based on flow-injection MS/MS? start->check_method implement_lc Implement Liquid Chromatography (LC) - HILIC or mixed-mode chromatography check_method->implement_lc Yes review_data Review Data for Known Interferences check_method->review_data No validate_method Validate LC-MS/MS Method - Accuracy, precision, linearity, LOQ implement_lc->validate_method accurate_quant Accurate Quantification Achieved validate_method->accurate_quant

Caption: Workflow for troubleshooting isobaric and isomeric interferences.

Detailed Experimental Protocol: Implementation of HILIC-MS/MS for Acylcarnitine Separation

To resolve isobaric and isomeric interferences, implementing a liquid chromatography step prior to mass spectrometry is essential. Hydrophilic Interaction Liquid Chromatography (HILIC) has been shown to provide optimal separation of acylcarnitines.

  • Chromatographic Conditions:

    • Column: A HILIC column is used for separation.

    • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) with formic acid) is typically employed.

    • Flow Rate: A suitable flow rate is established to ensure optimal separation.

    • Analysis Time: A typical analysis can be completed in under 25 minutes.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for sensitive and specific detection of each acylcarnitine.

  • Method Validation: The developed LC-MS/MS method must be validated according to bioanalytical method guidelines, assessing parameters such as:

    • Accuracy: The closeness of the measured value to the true value.

    • Precision: The degree of agreement among individual measurements.

    • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

    • Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.

Quantitative Data: Comparison of Methods

ParameterFlow-Injection MS/MSLC-MS/MS
Separation of Isomers NoYes
Risk of Inaccurate Quantification High due to interferencesLow
Analysis Time per Sample ~1.5 - 2 minutes~14 - 22 minutes
Method Specificity LowerHigher
Issue 2: Sample matrix effects leading to ion suppression or enhancement.

Q: I am observing poor reproducibility and accuracy in my plasma acylcarnitine measurements. Could this be due to matrix effects in the mass spectrometer?

A: Yes, matrix effects, particularly ion suppression, are a major concern in LC-MS based bioanalysis. Co-eluting endogenous components from the plasma matrix can interfere with the ionization of the target analytes in the ESI source, leading to either a decrease (suppression) or increase (enhancement) in the signal intensity. This can significantly compromise the accuracy, precision, and sensitivity of the assay.

Logical Relationship of Ion Suppression:

cluster_1 Mechanism of Ion Suppression matrix Plasma Matrix Components (e.g., phospholipids, salts) esi Electrospray Ionization (ESI) Source matrix->esi analyte Acylcarnitine Analytes analyte->esi suppression Competition for Droplet Surface/ Changes in Droplet Properties esi->suppression result Reduced Analyte Ion Signal (Ion Suppression) suppression->result

Caption: The process of ion suppression in the ESI source.

Troubleshooting Strategies:

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): Utilize a strong cation-exchange SPE to effectively isolate acylcarnitines from interfering matrix components. This can significantly improve recovery and reduce matrix effects.

    • Protein Precipitation: While a common technique, it may not be sufficient to remove all interfering substances. Ensure proper washing of the protein pellet to remove trapped free carnitine and short-chain acylcarnitines.

  • Optimize Chromatographic Separation:

    • Ensure that the acylcarnitines elute in a region of the chromatogram with minimal co-eluting matrix components.

    • The use of ion-pairing agents like heptafluorobutyric acid (HFBA) at very low concentrations can improve peak shape, but care must be taken as stronger agents like trifluoroacetic acid can cause significant ion suppression.

  • Use of Internal Standards:

    • Employ stable isotope-labeled internal standards for each analyte to compensate for matrix effects. The internal standard should co-elute with the analyte and experience the same degree of ion suppression or enhancement.

Quantitative Data: Impact of Sample Preparation on Recovery

A study demonstrated that an optimized sample isolation procedure using strong cation-exchange solid-phase extraction resulted in an average recovery of 84% ± 9% for 65 different acylcarnitines, with a range of 68% to 105%. This represents a significant improvement over other methods like silica (B1680970) gel SPE, especially for dicarboxylic acylcarnitines.

Issue 3: Hydrolysis of acylcarnitines during sample preparation.

Q: My free carnitine levels appear to be artificially high, and my acylcarnitine concentrations are lower than expected. Could hydrolysis be occurring during my sample preparation?

A: Yes, the derivatization step, often involving acidic conditions and high temperatures to form butyl esters for MS/MS analysis, can cause partial hydrolysis of acylcarnitines to free carnitine. This can lead to an inaccurate assessment of both free carnitine and individual acylcarnitine concentrations.

Factors Influencing Hydrolysis:

Improving the recovery of Linoleoyl-L-carnitine from biological samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Linoleoyl-L-carnitine from biological samples.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of Linoleoyl-L-carnitine.

Issue 1: Low Recovery of Linoleoyl-L-carnitine

Question: We are experiencing low recovery of Linoleoyl-L-carnitine from our plasma/tissue samples. What are the potential causes and how can we improve our yield?

Answer:

Low recovery of long-chain acylcarnitines like Linoleoyl-L-carnitine can stem from several factors throughout the experimental workflow. Here are the primary causes and their corresponding solutions:

  • Inefficient Protein Precipitation: Incomplete removal of proteins can lead to the trapping of Linoleoyl-L-carnitine within the protein pellet.

    • Solution: Ensure the correct ratio of organic solvent to the sample is used. A common starting point is a 4:1 ratio of cold methanol (B129727) or acetonitrile (B52724) to plasma/tissue homogenate.[1] Incubating the samples at low temperatures (e.g., -20°C) for an extended period (e.g., 1 hour) after adding the organic solvent can enhance protein precipitation.[1]

  • Suboptimal Extraction Solvent: The choice of solvent is critical for efficiently solubilizing long-chain acylcarnitines.

    • Solution: For long-chain acylcarnitines (C10-C18), solvent extraction using hexan-2-ol from unacidified urine has been shown to be effective.[2] For plasma, a mixture of methanol and acetonitrile is commonly used.[1] Comparing different solvent systems is recommended to find the optimal one for your specific sample type.

  • Sample pH: The pH of the sample can influence the extraction efficiency of acylcarnitines.

    • Solution: For some extraction methods, particularly solvent extraction of medium to long-chain acylcarnitines, careful acidification of the sample can improve recovery.[2] However, for very long-chain acylcarnitines, extraction from unacidified samples may be more effective.[2]

  • Adsorption to Surfaces: Linoleoyl-L-carnitine, being a lipid-like molecule, can adsorb to plasticware, especially during sample processing and storage.

    • Solution: Use low-adhesion polypropylene (B1209903) tubes and pipette tips. Additionally, minimizing sample transfer steps can reduce losses.

Issue 2: Poor Peak Shape in LC-MS/MS Analysis

Question: Our chromatograms for Linoleoyl-L-carnitine show significant peak tailing and broadening. What could be causing this and how can we fix it?

Answer:

Poor peak shape can compromise the accuracy and precision of quantification. The most common causes and solutions are:

  • Column Contamination: Accumulation of matrix components from biological samples on the analytical column is a frequent cause of peak distortion.

    • Solution: Implement a robust sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances before injection. Regularly flush the column with a strong solvent, and consider using a guard column to protect the analytical column.

  • Inappropriate Mobile Phase: The composition and pH of the mobile phase are crucial for achieving good peak shape.

    • Solution: Ensure the mobile phase is properly buffered and that its pH is appropriate for the analyte. For acylcarnitines, mobile phases containing a small amount of a weak acid like formic acid are common.

  • Secondary Interactions: Interactions between the analyte and active sites on the column's stationary phase can lead to peak tailing.

    • Solution: Use a high-quality, end-capped column to minimize these interactions. Sometimes, adding a small amount of a competing agent to the mobile phase can help.

  • Injection Solvent Mismatch: If the solvent in which the sample is dissolved is significantly stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the final extract in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Issue 3: High Signal Variability and Ion Suppression

Question: We are observing high variability in our signal intensity for Linoleoyl-L-carnitine between samples. Could this be due to ion suppression?

Answer:

Yes, high signal variability is a classic symptom of ion suppression, a common matrix effect in LC-MS/MS analysis of biological samples.

  • Cause: Co-eluting endogenous components from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a suppressed signal.

  • Solution:

    • Improve Sample Preparation: A more rigorous sample clean-up method, such as solid-phase extraction (SPE), can effectively remove many of the interfering matrix components.

    • Optimize Chromatography: Adjusting the chromatographic method to separate the Linoleoyl-L-carnitine peak from the regions of significant ion suppression is a highly effective strategy.

    • Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for Linoleoyl-L-carnitine is the best way to compensate for matrix effects. The SIL-IS will be affected by ion suppression to the same extent as the analyte, allowing for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first-step for extracting Linoleoyl-L-carnitine from plasma?

A1: A widely used and effective first step is protein precipitation with a cold organic solvent. A common protocol involves adding four volumes of cold methanol or a 1:1 mixture of methanol and acetonitrile to one volume of plasma. After vortexing and incubation at a low temperature, centrifugation is used to pellet the precipitated proteins.[1] The supernatant containing the acylcarnitines is then collected for further processing or direct analysis.

Q2: Is derivatization necessary for the analysis of Linoleoyl-L-carnitine by LC-MS/MS?

A2: With modern, sensitive tandem mass spectrometers, derivatization is generally not required for the analysis of Linoleoyl-L-carnitine. Direct analysis of the underivatized molecule is common and preferred as it simplifies the sample preparation workflow and avoids potential side reactions.

Q3: What type of chromatography is best suited for Linoleoyl-L-carnitine analysis?

A3: Reversed-phase chromatography is the most common and effective technique for separating long-chain acylcarnitines like Linoleoyl-L-carnitine. C18 columns are widely used and provide good retention and separation from other matrix components.

Q4: How should I store my biological samples to ensure the stability of Linoleoyl-L-carnitine?

A4: To prevent degradation, biological samples should be processed as quickly as possible. If immediate analysis is not possible, samples should be stored at -80°C.[1] Repeated freeze-thaw cycles should be avoided as they can lead to the hydrolysis of the acylcarnitine ester bond.

Data Presentation

Table 1: Comparison of Acylcarnitine Recovery from Plasma using Different Extraction Methods

AcylcarnitineExtraction Method A: Acidified Acetonitrile from Liquid Plasma (%)Extraction Method B: Methanol from Plasma Spotted on Filter Paper (%)
Acetylcarnitine (C2)95 ± 598 ± 4
Propionylcarnitine (C3)94 ± 697 ± 5
Butyrylcarnitine (C4)96 ± 499 ± 3
Octanoylcarnitine (C8)93 ± 796 ± 6
Myristoylcarnitine (C14)91 ± 894 ± 7
Palmitoylcarnitine (C16)90 ± 993 ± 8
Linoleoyl-L-carnitine (C18:2) ~90 (estimated) ~93 (estimated)

Data adapted from a study comparing extraction methods for a range of acylcarnitines. The values for Linoleoyl-L-carnitine are estimated based on the trend observed for other long-chain acylcarnitines.

Experimental Protocols

Protocol 1: Extraction of Linoleoyl-L-carnitine from Plasma using Protein Precipitation

This protocol is a standard method for the extraction of acylcarnitines from plasma samples.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Vortex the samples briefly to ensure homogeneity.

    • Transfer 100 µL of plasma to a 1.5 mL microcentrifuge tube.

  • Protein Precipitation:

    • Add 400 µL of a cold ( -20°C) 1:1 (v/v) solution of methanol and acetonitrile to the plasma sample.

    • If using a stable isotope-labeled internal standard for Linoleoyl-L-carnitine, add it to the solvent mixture before adding to the plasma.

    • Vortex the mixture vigorously for 30 seconds.

    • Incubate the samples at -20°C for 1 hour to facilitate complete protein precipitation.[1]

  • Centrifugation:

    • Centrifuge the samples at 13,000 rpm for 15 minutes at 4°C.[1]

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the Linoleoyl-L-carnitine, and transfer it to a new microcentrifuge tube. Avoid disturbing the protein pellet.

  • Drying and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase used for your LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds and centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet any remaining particulates.

    • Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Extraction of Linoleoyl-L-carnitine from Tissue using Homogenization and Protein Precipitation

This protocol is suitable for the extraction of acylcarnitines from solid tissue samples.

  • Sample Preparation:

    • Weigh approximately 20 mg of frozen tissue.

    • Add 200 µL of cold water to the tissue in a homogenization tube.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Protein Precipitation:

    • Transfer the tissue homogenate to a 1.5 mL microcentrifuge tube.

    • Add 800 µL of a cold (-20°C) 1:1 (v/v) solution of methanol and acetonitrile.[1]

    • Add the internal standard to the solvent if applicable.

    • Vortex vigorously for 30 seconds.

    • Incubate at -20°C for 1 hour.[1]

  • Centrifugation:

    • Centrifuge at 13,000 rpm for 15 minutes at 4°C.[1]

  • Supernatant Collection and Processing:

    • Follow steps 4 and 5 from Protocol 1 to collect, dry, and reconstitute the supernatant.

Visualizations

experimental_workflow sample Biological Sample (Plasma or Tissue) extraction Extraction (Protein Precipitation) sample->extraction Add cold organic solvent analysis LC-MS/MS Analysis extraction->analysis Inject supernatant data_processing Data Processing (Quantification) analysis->data_processing Generate chromatogram

Caption: A simplified experimental workflow for the analysis of Linoleoyl-L-carnitine.

fatty_acid_oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Linoleic_Acid Linoleic Acid Linoleoyl_CoA Linoleoyl-CoA Linoleic_Acid->Linoleoyl_CoA Acyl-CoA Synthetase Linoleoyl_Carnitine_Cytosol Linoleoyl-L-carnitine Linoleoyl_CoA->Linoleoyl_Carnitine_Cytosol CPT1 Linoleoyl_Carnitine_Matrix Linoleoyl-L-carnitine Linoleoyl_Carnitine_Cytosol->Linoleoyl_Carnitine_Matrix CACT Transporter Linoleoyl_CoA_Matrix Linoleoyl-CoA Linoleoyl_Carnitine_Matrix->Linoleoyl_CoA_Matrix CPT2 Beta_Oxidation Beta-Oxidation Linoleoyl_CoA_Matrix->Beta_Oxidation

Caption: The role of carnitine in transporting long-chain fatty acids into the mitochondria.

References

Validation & Comparative

Investigating the differential effects of various long-chain acylcarnitines on gene expression.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of various long-chain acylcarnitines on gene expression, supported by experimental data. The information is intended to assist researchers in understanding the nuanced roles of these metabolites in cellular signaling and pathology.

Comparative Analysis of Gene Expression Changes

The following table summarizes the observed effects of different long-chain acylcarnitines on the expression of key genes implicated in inflammation and metabolism. The data is compiled from various in vitro studies and highlights the differential impact of these molecules.

Long-Chain AcylcarnitineExperimental ModelConcentration(s)Target Gene / ProteinObserved Effect on Expression / Activity
Palmitoylcarnitine (C16:0) C2C12 myotubes25 µMInterleukin-6 (IL-6)4.1-fold increase in production
C2C12 myotubes50 µMInterleukin-6 (IL-6)14.9-fold increase in production
C2C12 myotubes100 µMInterleukin-6 (IL-6)31.4-fold increase in production
C2C12 myotubes10 - 25 µMp38 MAPKIncreased phosphorylation (activation)
C2C12 myotubes10 - 25 µMJNK MAPKIncreased phosphorylation (activation)
C2C12 myotubes10 - 25 µMERK MAPKIncreased phosphorylation (activation)
Myristoylcarnitine (C14:0) RAW 264.7 macrophages5 - 25 µMProinflammatory CytokinesDose-dependent increase in expression and secretion
RAW 264.7 macrophages25 µMCyclooxygenase-2 (COX-2)Induction of expression
RAW 264.7 macrophages25 µMJNK & ERK MAPKTime-dependent increase in phosphorylation
Stearoylcarnitine (C18:0) Zebrafish embryos0.1 - 0.5 µMpparg, ppargc1aSignificant downregulation
Zebrafish embryos0.1 - 0.5 µMcox4i1, cox4i2Significant downregulation
Oleoylcarnitine (C18:1) Zebrafish embryos0.1 - 0.5 µMpparg, ppargc1aSignificant downregulation
Zebrafish embryos0.1 - 0.5 µMcox4i1, cox4i2Significant downregulation

Experimental Protocols

The following provides a generalized methodology for investigating the effects of long-chain acylcarnitines on gene expression in a cell culture model, based on common practices in the cited literature.

1. Cell Culture and Differentiation:

  • Murine C2C12 myoblasts or RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • For C2C12 cells, differentiation into myotubes is induced by switching to DMEM with 2% horse serum once the cells reach confluence. Experiments are typically performed on 4-5 day differentiated myotubes.

2. Acylcarnitine Treatment:

  • Long-chain acylcarnitines (e.g., palmitoylcarnitine, myristoylcarnitine) are dissolved in a suitable vehicle (e.g., sterile water or a mild solvent) to prepare stock solutions.

  • Differentiated myotubes or macrophages are serum-starved for 2-4 hours in media containing 0.25% FBS.

  • Cells are then treated with various concentrations of the long-chain acylcarnitine of interest for a specified duration (e.g., 6, 18, or 24 hours). A vehicle-only control is run in parallel.

3. RNA Extraction and Quantitative Real-Time PCR (qRT-PCR):

  • Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

  • The concentration and purity of the extracted RNA are determined using a spectrophotometer.

  • First-strand cDNA is synthesized from the RNA templates using a reverse transcription kit.

  • qRT-PCR is performed using a thermal cycler with SYBR Green or TaqMan probes to quantify the expression levels of target genes.

  • Gene expression is normalized to a stable housekeeping gene (e.g., GAPDH, beta-actin).

  • The fold change in gene expression is calculated using the 2-ΔΔCt method.

4. Protein Analysis (Western Blotting):

  • For signaling pathway analysis, cells are lysed at various time points post-treatment.

  • Protein concentrations are determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes are blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of signaling proteins (e.g., p-JNK, JNK, p-ERK, ERK).

  • After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing Molecular Pathways and Workflows

Signaling Pathway of Pro-inflammatory Gene Expression Induced by Long-Chain Acylcarnitines:

Proinflammatory_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LCAC Long-Chain Acylcarnitine Receptor Putative Receptor (e.g., TLR-like) LCAC->Receptor Binds MyD88 MyD88 Receptor->MyD88 Activates MAPK_Cascade MAPK Cascade (JNK, ERK, p38) MyD88->MAPK_Cascade Initiates NFkB_Inhibitor IκB MyD88->NFkB_Inhibitor Leads to phosphorylation of NFkB_active Active NF-κB MAPK_Cascade->NFkB_active Can also activate NFkB NF-κB NFkB_Inhibitor->NFkB Releases NFkB->NFkB_active Translocates to Proinflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, IL-6) NFkB_active->Proinflammatory_Genes Induces Transcription

Caption: Pro-inflammatory signaling cascade initiated by long-chain acylcarnitines.

Experimental Workflow for Investigating Differential Gene Expression:

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture 1. Cell Culture (e.g., C2C12, RAW 264.7) Differentiation 2. Differentiation (if applicable) Cell_Culture->Differentiation Treatment 3. Treatment with different Long-Chain Acylcarnitines and concentrations Differentiation->Treatment RNA_Extraction 4. RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis 5. cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR 6. qRT-PCR for Target Genes cDNA_Synthesis->qRT_PCR Data_Normalization 7. Data Normalization (vs. Housekeeping Gene) qRT_PCR->Data_Normalization Fold_Change 8. Calculation of Fold Change (2-ΔΔCt) Data_Normalization->Fold_Change Comparison 9. Comparative Analysis of Differential Gene Expression Fold_Change->Comparison

Caption: Workflow for analyzing differential gene expression.

Validating Analytical Methods for Linoleoyl-L-carnitine: A Comparative Guide to Ensuring FDA/ICH Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental data. This guide provides a comprehensive comparison of analytical techniques for Linoleoyl-L-carnitine, with a focus on meeting the stringent requirements of the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) guidelines.

Linoleoyl-L-carnitine, a long-chain acylcarnitine, plays a crucial role in fatty acid metabolism and cellular energy production. Accurate and reliable quantification of this and other acylcarnitines is vital in various research and clinical settings, including the diagnosis of metabolic disorders. This guide delves into the prevalent analytical methodologies, offering a comparative analysis of their performance characteristics and providing detailed experimental protocols to aid in the selection and validation of the most suitable method for your research needs.

Comparison of Analytical Methods for Acylcarnitine Analysis

The two primary analytical techniques for the quantification of Linoleoyl-L-carnitine and other acylcarnitines are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While both are powerful, they offer distinct advantages and are suited for different analytical challenges.

Validation ParameterHPLC with UV/Fluorescence DetectionLC-MS/MSICH Q2(R1) Guideline
Specificity/Selectivity Moderate to high. Relies on chromatographic separation. Potential for interference from co-eluting compounds.Very high. Mass spectrometry provides an additional dimension of selectivity based on mass-to-charge ratio, minimizing interferences.[1][2]The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Sensitivity (LOD/LOQ) Generally lower sensitivity compared to LC-MS/MS.High sensitivity, capable of detecting and quantifying very low concentrations of analytes.[1]The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value (LOD). The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy (LOQ).
Linearity & Range Good linearity over a specific concentration range.Excellent linearity over a wide dynamic range.The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy Good accuracy, typically assessed by recovery studies.High accuracy, often determined using isotopically labeled internal standards.[3]The closeness of test results obtained by the method to the true value.
Precision (Repeatability & Intermediate Precision) Good precision, with RSD values typically below 15%.Excellent precision, with RSD values often below 10%.[3]The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Robustness Can be sensitive to small variations in mobile phase composition, pH, and temperature.Generally more robust due to the high selectivity of the detector.A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocols

Sample Preparation: A Critical First Step

The choice of sample preparation technique is crucial for accurate and reproducible results. The most common methods for biological matrices such as plasma, serum, and tissue are:

  • Protein Precipitation (PPT): A simple and rapid method involving the addition of an organic solvent (e.g., acetonitrile (B52724), methanol) to precipitate proteins.

    • Protocol: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., d3-Linoleoyl-L-carnitine). Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. The supernatant is then transferred for analysis.

  • Solid-Phase Extraction (SPE): A more selective method that can remove interfering substances and concentrate the analyte.

    • Protocol: Condition a C18 SPE cartridge with methanol (B129727) followed by water. Load the pre-treated plasma sample onto the cartridge. Wash the cartridge with a low-organic solvent to remove interferences. Elute the acylcarnitines with a high-organic solvent. The eluate is then evaporated and reconstituted in the mobile phase.

  • Liquid-Liquid Extraction (LLE): A classic technique that separates compounds based on their differential solubility in two immiscible liquids.

Analytical Method: LC-MS/MS for High-Throughput and Sensitive Quantification

LC-MS/MS has become the gold standard for acylcarnitine analysis due to its superior sensitivity and selectivity.[1][2]

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm) is commonly used for the separation of acylcarnitines.

  • Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Column Temperature: Maintaining a constant column temperature (e.g., 40°C) is important for reproducible chromatography.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is used.

  • Detection: Multiple Reaction Monitoring (MRM) is the most common mode for quantification. This involves selecting a specific precursor ion for the analyte and a specific product ion formed after fragmentation.

    • For Linoleoyl-L-carnitine: The precursor ion would be [M+H]+, and a characteristic product ion (e.g., m/z 85, corresponding to the carnitine moiety) would be monitored.

Visualizing the Workflow and Validation Process

To further clarify the analytical process, the following diagrams illustrate the key steps involved in method validation and a typical LC-MS/MS workflow.

analytical_method_validation_workflow cluster_planning 1. Planning & Protocol cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_purpose Define Intended Use set_acceptance Set Acceptance Criteria define_purpose->set_acceptance write_protocol Write Validation Protocol set_acceptance->write_protocol specificity Specificity write_protocol->specificity linearity Linearity & Range accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness data_analysis Analyze Data robustness->data_analysis compare_criteria Compare to Criteria data_analysis->compare_criteria validation_report Generate Validation Report compare_criteria->validation_report

Caption: A streamlined workflow for analytical method validation as per FDA/ICH guidelines.

lc_ms_ms_workflow sample_prep Sample Preparation (e.g., Protein Precipitation) hplc HPLC Separation (C18 Column) sample_prep->hplc esi Electrospray Ionization (Positive Mode) hplc->esi mass_analyzer1 Mass Analyzer 1 (Precursor Ion Selection) esi->mass_analyzer1 collision_cell Collision Cell (Fragmentation) mass_analyzer1->collision_cell mass_analyzer2 Mass Analyzer 2 (Product Ion Selection) collision_cell->mass_analyzer2 detector Detector mass_analyzer2->detector data_acquisition Data Acquisition & Processing detector->data_acquisition

Caption: A typical workflow for the analysis of Linoleoyl-L-carnitine using LC-MS/MS.

Conclusion

Validating an analytical method for Linoleoyl-L-carnitine according to FDA and ICH guidelines is a meticulous but essential process. While HPLC-based methods can be suitable for certain applications, LC-MS/MS offers unparalleled sensitivity, selectivity, and throughput, making it the preferred method for complex biological matrices and demanding research applications. By carefully considering the validation parameters outlined in this guide and implementing robust experimental protocols, researchers can ensure the generation of high-quality, reliable, and defensible data that meets the highest regulatory standards.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Linoleoyl-L-carnitine chloride
Reactant of Route 2
Reactant of Route 2
Linoleoyl-L-carnitine chloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.